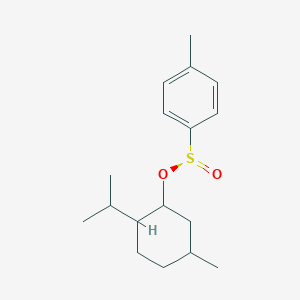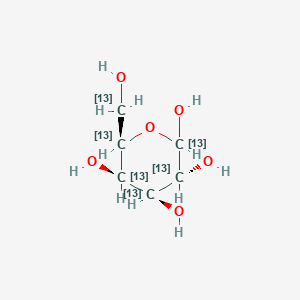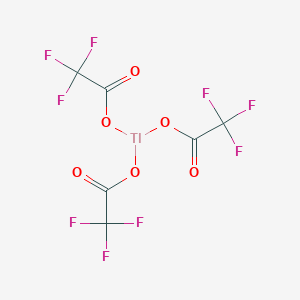
Trifluoroacetic acid thallium(iii)salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoroacetic acid thallium(III) salt, also known as thallium(III) trifluoroacetate, is a chemical compound with the formula (CF3COO)3Tl. It is a white solid that is used primarily as an oxidizing agent in various chemical reactions. The compound is known for its ability to facilitate the synthesis of complex organic molecules, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroacetic acid thallium(III) salt can be synthesized through the reaction of thallium(III) oxide with trifluoroacetic acid. The reaction typically involves dissolving thallium(III) oxide in trifluoroacetic acid under controlled conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of trifluoroacetic acid thallium(III) salt follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetic acid thallium(III) salt is primarily used as an oxidizing agent. It can undergo various types of reactions, including:
Substitution: The compound can participate in electrophilic substitution reactions, particularly in the thallation of aromatic compounds.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include cysteine peptides and other sulfur-containing compounds.
Substitution Reactions: Thallation reactions often involve trifluoroacetic acid as a solvent, with the reaction conditions varying depending on the substrate.
Major Products:
Scientific Research Applications
Trifluoroacetic acid thallium(III) salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoroacetic acid thallium(III) salt involves its role as an oxidizing agent. The compound facilitates the transfer of oxygen atoms to organic substrates, leading to the formation of oxidized products. In the case of disulfide bond formation, the compound oxidizes thiol groups to form disulfide bridges, which are crucial for the structural integrity of proteins . The molecular targets and pathways involved in these reactions are primarily the sulfur-containing amino acids in peptides and proteins .
Comparison with Similar Compounds
Thallium(III) acetate: Another thallium(III) compound used as an oxidizing agent.
Thallium(III) trifluoromethanesulfonate: Similar in its oxidizing properties but with different reactivity and solubility characteristics.
Uniqueness: Trifluoroacetic acid thallium(III) salt is unique due to its high reactivity and selectivity in oxidation reactions. Its ability to facilitate the formation of disulfide bonds in peptides and proteins makes it particularly valuable in biochemical research . Additionally, its use in the thallation of aromatic compounds distinguishes it from other thallium(III) compounds .
Properties
Molecular Formula |
C6F9O6Tl |
|---|---|
Molecular Weight |
543.43 g/mol |
IUPAC Name |
bis[(2,2,2-trifluoroacetyl)oxy]thallanyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |
InChI Key |
PSHNNUKOUQCMSG-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)(C(F)(F)F)O[Tl](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


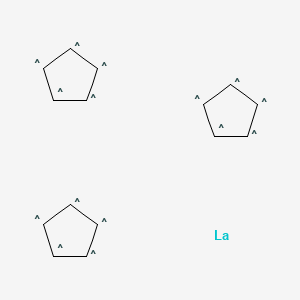

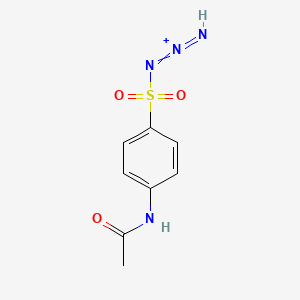
![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
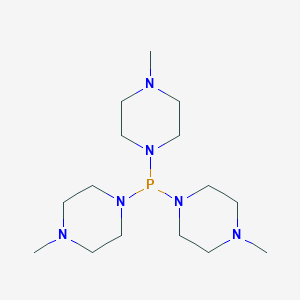

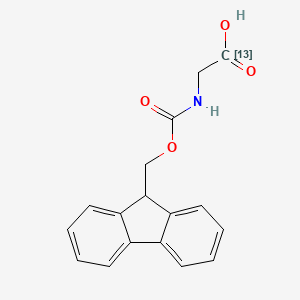
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
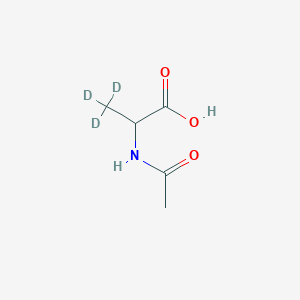
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
